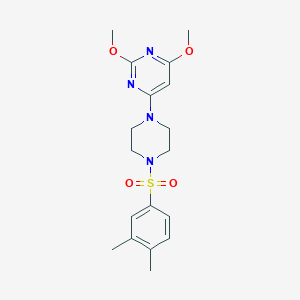

4-(4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

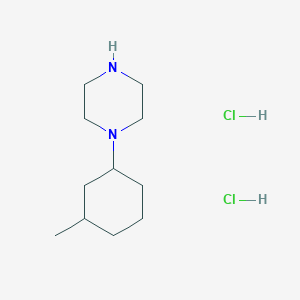

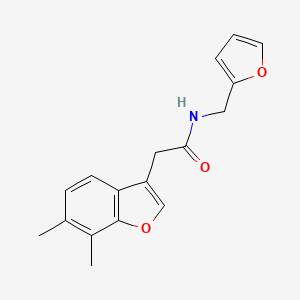

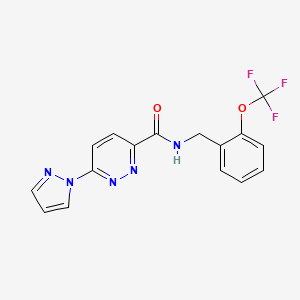

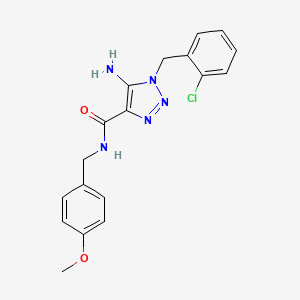

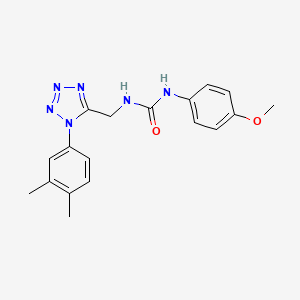

The compound “4-(4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. The molecule also contains a sulfonyl group attached to a dimethylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Piperazine derivatives are known to participate in a wide range of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications

Anticancer Potential

Compounds with similar structures have shown promise in anticancer research. For example, a study by Mallesha et al. (2012) synthesized derivatives with a related structure, demonstrating antiproliferative effects against human cancer cell lines using the MTT assay method. Among these, certain compounds exhibited significant activity, highlighting the potential of this chemical class as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Antimicrobial and Anthelmintic Activities

Khan et al. (2019) reported on derivatives of a structurally similar molecule, revealing significant antibacterial, antifungal, and anthelmintic activities. This study underscores the versatility of such compounds in developing new treatments for various infections (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

Antioxidant Properties for Age-related Diseases

Jin et al. (2010) explored analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide for their antioxidant properties. These compounds showed potential in preventing cataract, age-related macular degeneration (AMD), and Alzheimer's dementia (AD), indicating a broad application in age-related disease treatment (Jin, Randazzo, Zhang, & Kador, 2010).

Steroid Sulfatase Inhibition for Oncology

A study by Moi et al. (2019) designed piperazinyl-ureido sulfamates targeting steroid sulfatase, an emerging drug target in oncology. This research highlights the potential of such molecules in cancer therapy, particularly in hormone-dependent cancers (Moi, Foster, Rimmer, Jaffri, Deplano, Balboni, Onnis, & Potter, 2019).

Vasodilatory Effects

Research on di- and triaminopyrimidine 3-oxides by McCall et al. (1983) shows the potential of related compounds as vasodilators. These findings could be relevant for developing treatments for cardiovascular diseases, indicating the broad therapeutic applications of such molecular frameworks (McCall, Aiken, Chidester, Ducharme, & Wendling, 1983).

Mechanism of Action

Target of Action:

This compound belongs to the class of piperazines , which are cyclic organic molecules containing a six-membered ring with two nitrogen atoms. Piperazines exhibit diverse pharmacological activities and are often used as central nervous system (CNS) agents, antihistamines, and antipsychotics . .

Future Directions

Properties

IUPAC Name |

4-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2,6-dimethoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-13-5-6-15(11-14(13)2)27(23,24)22-9-7-21(8-10-22)16-12-17(25-3)20-18(19-16)26-4/h5-6,11-12H,7-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXNZRQODTWISR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(3-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2986133.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzamide](/img/structure/B2986136.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2986143.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2986150.png)

![3,4-diethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2986153.png)